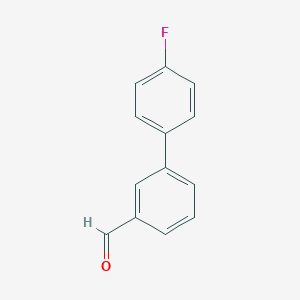

3-(4-Fluorophenyl)benzaldehyde

Overview

Description

3-(4-Fluorophenyl)benzaldehyde is a chemical compound with the molecular formula C13H9FO and a molecular weight of 200.21 g/mol . It is used for research purposes .

Synthesis Analysis

The synthesis of fluorobenzaldehyde, a group of three constitutional isomers of fluorinated benzaldehyde, can be achieved by a halogen-exchange reaction with 4-chlorobenzaldehyde .Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 9 hydrogen atoms, and 1 fluorine atom . The exact structure can be found in various chemical databases .Chemical Reactions Analysis

Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Physical and Chemical Properties Analysis

This compound has a boiling point of 114-116 °C (under a pressure of 0.7 Torr) and a predicted density of 1.173±0.06 g/cm3 .Scientific Research Applications

Enzymatic Baeyer–Villiger Oxidation : 3-(4-Fluorophenyl)benzaldehyde has been used in enzymatic Baeyer-Villiger oxidation processes. This oxidation is catalyzed by flavoprotein 4-hydroxyacetophenone monooxygenase (HAPMO), which shows activity with monofluoro- and difluorobenzaldehydes without substrate inhibition. This reaction leads to the production of fluorophenols and fluorobenzoic acids, suggesting unique interactions in the enzyme active site that influence the selection of the migratory group in the reaction (Moonen, Westphal, Rietjens, & Berkel, 2005).

Synthesis of Tetrahydroquinolin-5(1H)-one Derivatives : Research has shown the successful synthesis of novel 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives through a catalyst-free one-pot four-component reaction under ultrasonic conditions. These compounds have been synthesized using various substituted benzaldehydes, including this compound, and offer advantages such as excellent yields, shorter reaction times, and simple workup procedures (Govindaraju, Tabassum, Khan, & Pasha, 2016).

Photocatalytic Conversion in Aqueous Medium : The compound has been involved in studies of photocatalytic conversion of benzyl alcohol to benzaldehyde in aqueous media, using graphitic carbon nitride (g-C3N4) as a metal-free catalyst. This research is significant for environmentally friendly and sustainable chemical processes (Lima, Silva, Silva, & Faria, 2017).

Direct C-H Methylation and Fluorination : Another application is in direct C-H methylation and fluorination of benzaldehydes, including this compound, using palladium catalysis. This process is important in the field of organic synthesis and pharmaceutical development (Chen & Sorensen, 2018).

Synthesis of Schiff Bases with Antiproliferative Activity : The compound has been used in synthesizing Schiff bases with potential antiproliferative effects against human cancer cell lines. These studies are crucial in the development of new anticancer agents (Kumar, Mohana, & Mallesha, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds have been used in the synthesis of schiff bases , which are known to interact with various biological targets such as topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase .

Mode of Action

It is known that the compound can be used to synthesize schiff bases . These bases are known to interact with their targets, leading to changes in the function of these targets .

Biochemical Pathways

The compound’s derivatives have shown moderate antifungal activity against candida spp . This suggests that it may affect pathways related to fungal growth and proliferation.

Pharmacokinetics

The compound’s molecular weight (20021 g/mol ) and predicted boiling point (327.9±25.0 °C ) suggest that it may have good bioavailability.

Result of Action

Derivatives of the compound have shown moderate antifungal activity against candida spp , suggesting that it may have a role in inhibiting fungal growth.

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that it may be sensitive to oxygen and temperature.

Biochemical Analysis

Biochemical Properties

For instance, some benzaldehydes have been found to disrupt cellular antioxidation systems, potentially through interactions with enzymes like superoxide dismutases .

Cellular Effects

The cellular effects of 3-(4-Fluorophenyl)benzaldehyde are currently unknown. Related compounds have been shown to have effects on cellular processes. For example, certain benzaldehydes have been found to exhibit antifungal activity by disrupting cellular antioxidation .

Molecular Mechanism

Benzaldehydes are known to participate in various chemical reactions, including nucleophilic substitution reactions .

Temporal Effects in Laboratory Settings

It is recommended to store the compound under inert gas at 2-8°C .

Metabolic Pathways

Benzaldehydes can undergo various metabolic transformations, including oxidation and reduction reactions .

Properties

IUPAC Name |

3-(4-fluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYDCJYMOBKHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362715 | |

| Record name | 3-(4-Fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164334-74-1 | |

| Record name | 3-(4-Fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 164334-74-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B111969.png)

![tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B111985.png)

![Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B112001.png)